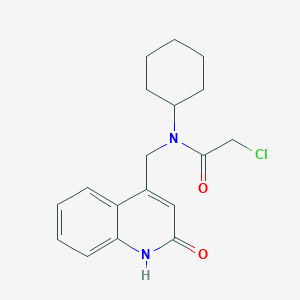

2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide

Description

Propriétés

IUPAC Name |

2-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c19-11-18(23)21(14-6-2-1-3-7-14)12-13-10-17(22)20-16-9-5-4-8-15(13)16/h4-5,8-10,14H,1-3,6-7,11-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTLEXTUBSECJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CC2=CC(=O)NC3=CC=CC=C32)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide typically involves multiple steps:

Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Chloroacetamide Group: The chloroacetamide functionality can be introduced by reacting the quinoline derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Cyclohexylamine Addition: Finally, cyclohexylamine is reacted with the intermediate to form the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline moiety can participate in redox reactions, potentially altering its electronic properties.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Nucleophilic Substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Hydrolysis: Formation of carboxylic acids and amines.

Applications De Recherche Scientifique

2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline moiety may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substitutents

N-(4-((2-Oxo-1,2-dihydroquinolin-4-yl)oxy)phenyl)acetamide Derivatives (Compounds 16a–16o)

These analogs, synthesized via nucleophilic substitution of 2-chloroacetamide intermediates with amines, exhibit variations in the acetamide side chain (e.g., pyrrolidin-1-yl, piperidin-1-yl, morpholino) . Key differences include:

- Biological Activity: Compound 16e (4-methylpiperazin-1-yl substituent) showed enhanced inhibition of TGF-β1-induced collagen deposition compared to morpholino-substituted 16c, highlighting the role of basic amine groups in potency .

- Synthetic Yields : Yields ranged from 45% (16f ) to 65% (16b ), influenced by steric and electronic effects of substituents .

Table 1: Key Data for Selected Analogs

| Compound | Substituent | Yield (%) | MS (ESI+) [M+H]⁺ | Key Application |

|---|---|---|---|---|

| 16a | Pyrrolidin-1-yl | 46 | 364.1657 | TGF-β/Smad pathway inhibition |

| 16b | Piperidin-1-yl | 65 | 378.1815 | Pulmonary fibrosis research |

| 16e | 4-Methylpiperazin-1-yl | 45 | 393.1922 | Collagen deposition inhibition |

N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide

This compound shares the N-cyclohexyl acetamide core but replaces the dihydroquinolin group with a 2,3-dichlorophenoxy moiety. The crystal structure reveals chair-conformation cyclohexyl rings and intermolecular N–H⋯O hydrogen bonding, which may enhance thermal stability compared to the target compound .

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide

This analog features a partially saturated tetrahydroquinolin ring (vs.

Table 2: Comparison with Agrochemical Analogs

| Compound | Substituents | Molecular Weight | Primary Use |

|---|---|---|---|

| Target Compound | Cyclohexyl + dihydroquinolin-methyl | 332.83 | Pharmacological research |

| Alachlor | 2,6-Diethylphenyl + methoxymethyl | 269.76 | Herbicide |

| Pretilachlor | 2,6-Diethylphenyl + propoxyethyl | 311.85 | Herbicide |

Electronic and Steric Modifications

- Fluorobenzyl Substituents: 2-Chloro-N-cyclohexyl-N-(4-fluorobenzyl)acetamide (C₁₅H₁₉ClFNO) introduces a fluorinated aromatic group, increasing lipophilicity (logP ≈ 3.2) compared to the target compound’s dihydroquinolin group (logP ≈ 2.8) .

- Sulfanyl Derivatives: 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (C₂₄H₁₉ClN₂O₂S) incorporates a sulfur atom, which may enhance metal-binding capacity and redox activity .

Key Research Findings and Implications

- Pharmacological Potential: The dihydroquinolin-2-one scaffold in the target compound and its analogs (e.g., 16a–16o) demonstrates efficacy in fibrosis and cancer research due to TGF-β pathway modulation .

- Synthetic Challenges : Sterically hindered substituents (e.g., tert-butylpiperazinyl in 16f ) reduce reaction yields, suggesting a trade-off between structural complexity and synthetic efficiency .

- Divergent Applications : While agrochemical analogs prioritize herbicidal activity via lipid disruption, the target compound’s design focuses on heterocyclic interactions with mammalian proteins .

Activité Biologique

2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide is a complex organic compound notable for its structural features, including a chloroacetamide group and a quinoline moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide

- Molecular Formula : C18H21ClN2O2

- CAS Number : 917562-17-5

The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitution and redox reactions, making it a versatile candidate in drug development and material science .

The precise mechanism of action for 2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide remains to be fully elucidated. However, it is hypothesized that the quinoline moiety plays a crucial role in binding to specific molecular targets such as enzymes or receptors. This interaction may lead to inhibition or modulation of their activities, which is critical in therapeutic applications .

Anticancer Potential

Quinoline derivatives are known to possess anticancer properties. For example, studies have demonstrated that certain quinoline-based compounds can inhibit cancer cell proliferation through various pathways . The potential of 2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide in this regard warrants further investigation.

Neuropharmacological Effects

Given the structural characteristics of the compound, there is potential for neuropharmacological applications. Compounds with similar frameworks have been explored for their effects on neurological disorders due to their ability to interact with neurotransmitter systems .

Synthesis and Biological Evaluation

A study focused on synthesizing related quinoline derivatives reported varying degrees of biological activity against bacterial strains. The synthesized compounds were evaluated for their efficacy using standard antimicrobial assays, revealing that certain modifications in the structure significantly enhanced their activity .

Structure–Activity Relationship (SAR)

The SAR studies conducted on quinoline derivatives indicate that specific substituents on the quinoline ring can dramatically influence biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance antibacterial activity . Similar investigations into 2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide could yield valuable insights into optimizing its pharmacological properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-cyclohexyl-N-methylacetamide | Chloroacetamide group | Moderate antibacterial activity |

| 2-Chloro-N-cyclohexylacetamide | Lacks quinoline moiety | Limited biological activity |

| 8-(methylamino)-2-oxo-1,2-dihydroquinoline | Strong antibacterial activity against E. coli | Potent inhibitor of DNA gyrase |

The presence of the quinoline moiety in 2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide distinguishes it from similar compounds and suggests enhanced biological interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N-cyclohexyl-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)acetamide?

- Methodology : The compound can be synthesized via multicomponent reactions (MCRs) using isocyanide chemistry. For example, analogous acetamide derivatives were prepared by reacting isocyanides with chloroacetamide intermediates under mild conditions (yields ~36%, HRMS and IR for structural confirmation) . Optimization may involve varying solvents (e.g., ethanol, DMF), reaction temperatures (e.g., reflux at 80–100°C), and catalysts (e.g., Lewis acids like ZnCl₂).

Q. How is the molecular structure of this compound characterized experimentally?

- Techniques :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed vs. calculated m/z for C₂₇H₂₉ClN₃O₂: 519.1935 vs. 519.1900) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1652 cm⁻¹, NH bend at ~1537 cm⁻¹) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclohexyl, quinolinone, and acetamide moieties (e.g., δ 1.2–2.0 ppm for cyclohexyl protons, δ 7.0–8.5 ppm for aromatic quinolinone protons) .

Q. What preliminary biological activities have been reported for similar acetamide derivatives?

- Findings : Analogous compounds exhibit antileishmanial, antimalarial, or enzyme-inhibitory activities. For example, chloroacetamide derivatives with pyrazole or quinoline scaffolds showed IC₅₀ values in the micromolar range against parasitic targets . Activity screening typically involves in vitro assays (e.g., parasite viability assays, enzyme inhibition kinetics).

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

- Approach : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For instance, reaction path searches using software like GRRM or Gaussian can identify energetically favorable routes for functionalization (e.g., substitution at the chloroacetamide group). Coupling with machine learning (e.g., Bayesian optimization) reduces experimental trial-and-error .

Q. What strategies resolve contradictions in reported biological data for structurally similar compounds?

- Analysis Framework :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups on the quinolinone ring vs. cyclohexyl hydrophobicity).

- Meta-Analysis : Aggregate data from diverse assays (e.g., cytotoxicity vs. target specificity) to distinguish artifacts from true bioactivity .

- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature, cell lines).

Q. How is X-ray crystallography applied to confirm the stereochemistry of this compound?

- Protocol : Single-crystal X-ray diffraction resolves bond lengths, angles, and packing interactions. For example, a related N-(4-chloro-2-nitrophenyl)acetamide derivative revealed a twisted nitro group and intermolecular hydrogen bonds (C–H⋯O) stabilizing the crystal lattice . Data refinement uses software like SHELX or OLEX2 with riding models for H-atom placement .

Q. What experimental design principles optimize the synthesis yield and purity?

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.